molecular formula C19H24ClN3O B5661567 1-(4-chloro-2-methylbenzoyl)-4-(1-isopropyl-1H-imidazol-2-yl)piperidine

1-(4-chloro-2-methylbenzoyl)-4-(1-isopropyl-1H-imidazol-2-yl)piperidine

Cat. No. B5661567
M. Wt: 345.9 g/mol
InChI Key: ISXSLDAZZKCUCE-UHFFFAOYSA-N
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Description

The compound "1-(4-chloro-2-methylbenzoyl)-4-(1-isopropyl-1H-imidazol-2-yl)piperidine" belongs to a class of chemicals that are significant in medicinal chemistry and organic synthesis. This compound appears to be a derivative or analog of known piperidine and imidazole compounds, which are often explored for their biological and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves steps like amino protection, nucleophilic reaction, and deprotection. These processes are usually carried out using methods like silica gel chromatography for purification and characterized by techniques such as IR, GC-MS, and NMR (Guo Qian-yi, 2011).

Molecular Structure Analysis

For compounds with similar structures, crystallography studies are common. For instance, related compounds crystallize in specific space groups, and their molecular structures exhibit characteristic conformations, such as chair conformations in piperidine rings (N. R. Thimmegowda et al., 2009).

Chemical Reactions and Properties

The compound's reactions can include interactions with other organic molecules, forming new derivatives with potentially different biological activities. For example, similar compounds have shown broad inhibitory activities against fungi (Xue Si-jia, 2011).

Physical Properties Analysis

Physical properties like melting points, solubility, and thermal stability are key aspects of such compounds. Techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study these properties (J. Ribet et al., 2005).

Chemical Properties Analysis

The chemical properties include reactivity, stability, and the potential to form derivatives. For instance, similar compounds might undergo reactions like Michael addition or Hantzsch reaction, leading to a variety of derivatives with different chemical and biological properties (Hadeel F. Hammad et al., 2023).

properties

IUPAC Name

(4-chloro-2-methylphenyl)-[4-(1-propan-2-ylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-13(2)23-11-8-21-18(23)15-6-9-22(10-7-15)19(24)17-5-4-16(20)12-14(17)3/h4-5,8,11-13,15H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXSLDAZZKCUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)C3=NC=CN3C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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